(1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone
(1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone
FAI is a selective hydroxyl acylation analyzed by primer extension (SHAPE) electrophile reagent used to map RNA structures in vivo by forming stable 2’-hydroxy adducts with RNA, blocking reverse transcriptase elongation. Its activity can be quenched by dithiothreitol (DTT) in vitro and in living cells. FAI has been used to probe the secondary structure of mouse embryonic stem cell 5S rRNA in vitro.
5S rRNA modificator is a rRNA modification agent. 5S rRNA modificator worked as an electrophile for 2’-hydroxyl acylation on structured RNA molecules, yielding accurate structural information comparable to that obtained with existing probes; 5S rRNA RNA modification.
5S rRNA modificator is a rRNA modification agent. 5S rRNA modificator worked as an electrophile for 2’-hydroxyl acylation on structured RNA molecules, yielding accurate structural information comparable to that obtained with existing probes; 5S rRNA RNA modification.
Brand Name:
Vulcanchem
CAS No.:
1415238-77-5
VCID:
VC0516313
InChI:
InChI=1S/C9H8N2O2/c1-7-8(2-5-13-7)9(12)11-4-3-10-6-11/h2-6H,1H3
SMILES:
CC1=C(C=CO1)C(=O)N2C=CN=C2
Molecular Formula:
C9H8N2O2
Molecular Weight:
176.17 g/mol
(1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone
CAS No.: 1415238-77-5
Cat. No.: VC0516313
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | FAI is a selective hydroxyl acylation analyzed by primer extension (SHAPE) electrophile reagent used to map RNA structures in vivo by forming stable 2’-hydroxy adducts with RNA, blocking reverse transcriptase elongation. Its activity can be quenched by dithiothreitol (DTT) in vitro and in living cells. FAI has been used to probe the secondary structure of mouse embryonic stem cell 5S rRNA in vitro. 5S rRNA modificator is a rRNA modification agent. 5S rRNA modificator worked as an electrophile for 2’-hydroxyl acylation on structured RNA molecules, yielding accurate structural information comparable to that obtained with existing probes; 5S rRNA RNA modification. |
|---|---|
| CAS No. | 1415238-77-5 |
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | imidazol-1-yl-(2-methylfuran-3-yl)methanone |
| Standard InChI | InChI=1S/C9H8N2O2/c1-7-8(2-5-13-7)9(12)11-4-3-10-6-11/h2-6H,1H3 |
| Standard InChI Key | OOBPIWAAJBRELM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CO1)C(=O)N2C=CN=C2 |
| Canonical SMILES | CC1=C(C=CO1)C(=O)N2C=CN=C2 |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator